Phenyl Nicotinate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Phenyl Nicotinate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of phenyl nicotinate (CAS No: 3468-53-9), a significant heterocyclic ester with applications in medicinal chemistry and materials science. This document delves into the core physicochemical properties, detailed synthesis protocols, and advanced analytical methodologies for the characterization of this compound. With a focus on practical application, this guide is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development, offering field-proven insights and robust experimental frameworks.
Introduction: The Significance of the Nicotinate Moiety
The nicotinic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Esterification of the carboxylic acid functionality provides a versatile handle to modulate the physicochemical and pharmacokinetic properties of the parent molecule. Phenyl nicotinate, the phenyl ester of nicotinic acid, represents a key intermediate and a subject of interest for its potential biological activities and as a building block in the synthesis of more complex molecular architectures. Understanding its fundamental chemical and physical characteristics is paramount for its effective utilization in research and development.
Chemical Structure and Identification
Phenyl nicotinate is an aromatic ester characterized by a pyridine ring linked to a phenyl group through an ester linkage.
Caption: Chemical Structure of Phenyl Nicotinate.
Table 1: Chemical Identifiers for Phenyl Nicotinate
| Identifier | Value |
| IUPAC Name | Phenyl pyridine-3-carboxylate |
| Synonyms | Phenyl 3-pyridinecarboxylate, Nicotinic acid phenyl ester |
| CAS Number | 3468-53-9[1] |
| Molecular Formula | C₁₂H₉NO₂[1][2] |
| Molecular Weight | 199.21 g/mol [2] |
| SMILES | O=C(OC1=CC=CC=C1)C2=CC=NC=C2 |
| InChI | InChI=1S/C12H9NO2/c14-12(10-5-4-8-13-9-10)15-11-6-2-1-3-7-11/h1-9H |
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug development, influencing aspects from formulation to bioavailability.
Table 2: Physicochemical Data for Phenyl Nicotinate
| Property | Value | Source |
| Physical State | Solid | [2][3] |
| Appearance | White to off-white crystalline powder | - |
| Melting Point | 70 - 72 °C | [2] |
| Boiling Point | No information available | [2] |
| Water Solubility | No information available | [2][3] |
| Solubility in Organic Solvents | Soluble in DMSO and dimethylformamide (based on nicotinic acid solubility) | [4] |
| Predicted logP (XlogP3) | 2.4 | - |
| pKa | Not experimentally determined. Predicted values for the pyridine nitrogen are typically in the range of 2-3 for nicotinic acid esters, indicating weak basicity. |
Synthesis of Phenyl Nicotinate: Experimental Protocols
The synthesis of phenyl nicotinate can be achieved through several established esterification methods. The choice of method often depends on the desired scale, purity requirements, and available starting materials. Two common and effective protocols are detailed below. The causality behind these choices lies in the reactivity of the starting materials and the need to control side reactions.
Method 1: Acyl Chloride-Mediated Esterification
This is a highly efficient method that proceeds via the activation of nicotinic acid to the more reactive nicotinoyl chloride. This intermediate readily reacts with phenol to form the desired ester. The use of a base like triethylamine is crucial to neutralize the HCl generated during the reaction, preventing side reactions and driving the equilibrium towards the product.[5]
Caption: Workflow for Acyl Chloride-Mediated Synthesis of Phenyl Nicotinate.
Step-by-Step Protocol:
-
Preparation of Nicotinoyl Chloride: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve nicotinic acid (1 equivalent) in anhydrous tetrahydrofuran (THF).[5] Add thionyl chloride (SOCl₂) (4 equivalents) dropwise to the stirred solution.[5]
-
Reaction: Heat the reaction mixture to reflux for 3 hours. The completion of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).[5]
-
Removal of Excess Reagent: After cooling to room temperature, carefully remove the excess thionyl chloride by distillation under reduced pressure. The resulting nicotinoyl chloride hydrochloride is a solid.
-
Esterification: Dissolve the crude nicotinoyl chloride hydrochloride in anhydrous dichloromethane (CH₂Cl₂). Cool the solution to 0 °C in an ice bath. In a separate flask, dissolve phenol (1 equivalent) and triethylamine (1 equivalent) in anhydrous CH₂Cl₂.[5]
-
Reaction: Add the phenol/triethylamine solution dropwise to the stirred nicotinoyl chloride solution at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3 hours, followed by gentle heating to 40 °C for 1 hour.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the precipitated triethylamine hydrochloride salt.[6] Wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate (to remove any unreacted acid) and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude phenyl nicotinate can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent such as ethanol/water.[6]
Method 2: Dicyclohexylcarbodiimide (DCC) Mediated Coupling
This method avoids the use of harsh reagents like thionyl chloride and is a common choice for small-scale synthesis and in peptide chemistry.[7] DCC acts as a dehydrating agent, facilitating the direct esterification of nicotinic acid with phenol.[8] The formation of the insoluble dicyclohexylurea (DCU) byproduct drives the reaction to completion and can be easily removed by filtration.
Caption: Workflow for DCC-Mediated Synthesis of Phenyl Nicotinate.
Step-by-Step Protocol:
-
Reactant Preparation: To a solution of nicotinic acid (1 equivalent) and phenol (1.2 equivalents) in anhydrous dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF), add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in one portion at room temperature.[8] A catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC.
-
Work-up: A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds. Once the reaction is complete, filter the mixture to remove the DCU.
-
Extraction: Wash the filtrate sequentially with dilute hydrochloric acid (to remove any unreacted base if used), saturated aqueous sodium bicarbonate solution (to remove unreacted nicotinic acid), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel as described in Method 1.
Analytical Characterization
Robust analytical methods are essential for confirming the identity, purity, and stability of phenyl nicotinate. This section outlines standard spectroscopic and chromatographic techniques for its characterization.
Spectroscopic Analysis
5.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.[9] The expected ¹H and ¹³C NMR chemical shifts for phenyl nicotinate are predicted based on the analysis of its constituent parts (a 3-substituted pyridine ring and a phenyl ester).
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Phenyl Nicotinate (in CDCl₃)
| Atom/Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Pyridine Ring | ||
| H-2 | ~9.2 (s) | ~153 |
| H-4 | ~8.8 (d) | ~151 |
| H-5 | ~7.4 (dd) | ~123 |
| H-6 | ~8.3 (d) | ~137 |
| Phenyl Ring | ||
| H-2', H-6' | ~7.2 (d) | ~122 |
| H-3', H-5' | ~7.3 (t) | ~129 |
| H-4' | ~7.4 (t) | ~126 |
| Ester Group | ||
| C=O | - | ~164 |
| C-O (Phenyl) | - | ~151 |
| C-3 (Pyridine) | - | ~128 |
Note: These are predicted values and may vary slightly in experimental spectra. The use of 2D NMR techniques such as COSY, HSQC, and HMBC can aid in the definitive assignment of all signals.[10]
5.1.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.[11] The interpretation of the spectrum is based on the characteristic vibrational frequencies of different chemical bonds.[12]
Table 4: Expected FT-IR Absorption Bands for Phenyl Nicotinate
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic (Pyridine and Phenyl) |
| ~1735 | C=O stretch | Ester |
| ~1600, ~1480 | C=C and C=N stretch | Aromatic Rings |
| ~1270 | C-O stretch | Ester (asymmetric) |
| ~1100 | C-O stretch | Ester (symmetric) |
| ~750-690 | C-H bend | Monosubstituted Phenyl |
5.1.3. UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.[13] Phenyl nicotinate, containing two aromatic rings, is expected to exhibit characteristic UV absorptions. The λmax can be influenced by the solvent polarity.[14] For nicotinic acid derivatives, typical λmax values are observed around 260-270 nm.[15]
Chromatographic Analysis
Chromatographic methods are indispensable for assessing the purity of phenyl nicotinate and for its quantification in various matrices.
5.2.1. High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is well-suited for the analysis of phenyl nicotinate.[16] The use of a phenyl-hexyl stationary phase can provide unique selectivity for aromatic compounds due to potential π-π interactions.[17]
Table 5: Suggested HPLC Method Parameters for Phenyl Nicotinate Analysis
| Parameter | Recommended Condition |
| Column | C18 or Phenyl-Hexyl (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (with 0.1% formic or phosphoric acid) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Detection | UV at ~265 nm |
| Injection Volume | 10 µL |
Note: Method development and validation are essential to ensure accuracy, precision, linearity, and robustness for a specific application.[18]
5.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[19][20] Phenyl nicotinate is amenable to GC analysis.
Table 6: Suggested GC-MS Method Parameters for Phenyl Nicotinate Analysis
| Parameter | Recommended Condition |
| Column | HP-5MS or equivalent (30 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Helium at a constant flow of ~1 mL/min |
| Injection Mode | Split or splitless |
| Injector Temperature | 250 °C |
| Oven Program | Start at 100 °C, ramp to 250 °C at 10 °C/min, hold for 5 min |
| MS Detector | Electron Ionization (EI) at 70 eV, scanning from m/z 40-400 |
Safety and Handling
Phenyl nicotinate is classified as a hazardous substance and should be handled with appropriate precautions in a laboratory setting.
-
Hazard Statements:
-
Precautionary Measures:
-
Wear protective gloves, clothing, and eye/face protection.
-
Use in a well-ventilated area or under a fume hood.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Skin: Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice.[2]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[3]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.[3]
-
For detailed information, always consult the latest Material Safety Data Sheet (MSDS) from the supplier.[2][3]
Conclusion
This technical guide has provided a detailed and practical overview of the chemical structure, physicochemical properties, synthesis, and analytical characterization of phenyl nicotinate. The experimental protocols and analytical methods described herein are based on established chemical principles and are designed to be readily applicable in a research and development setting. By consolidating this critical information, this guide aims to facilitate the work of scientists and professionals in leveraging the potential of phenyl nicotinate in their respective fields.
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